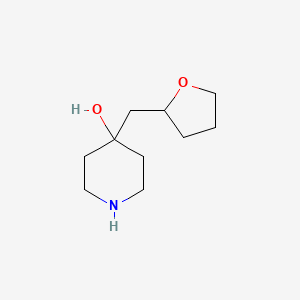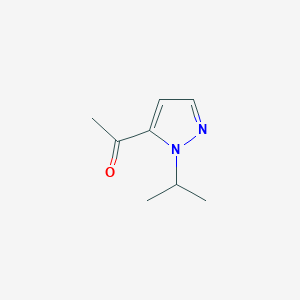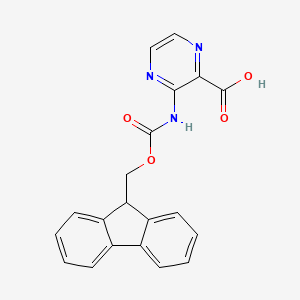
3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong amide bonds. The presence of the fluorenyl group enhances its stability and makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired compound from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives
Aplicaciones Científicas De Investigación
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid involves its ability to form stable amide bonds with other amino acids. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions. The compound’s molecular targets include enzymes and proteins involved in peptide bond formation and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
- (2S)-2-([(9H-fluoren-9-yl)methoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics. The compound’s stability and ease of deprotection further enhance its utility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C20H15N3O4 |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C20H15N3O4/c24-19(25)17-18(22-10-9-21-17)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,24,25)(H,22,23,26) |
Clave InChI |
VVQHJHCMBKMIRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CN=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


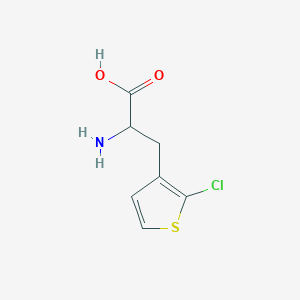
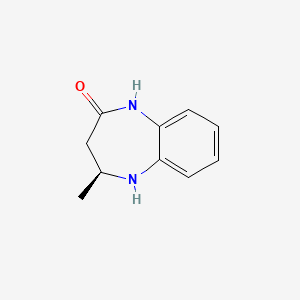
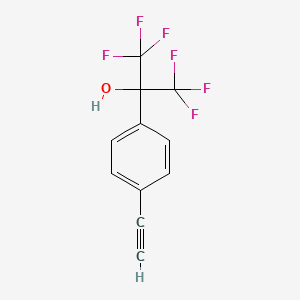
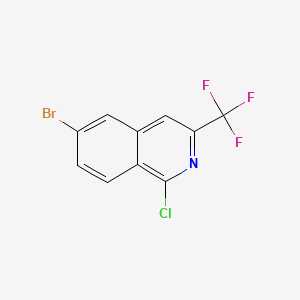
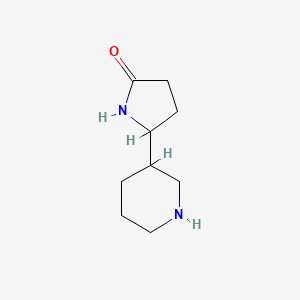
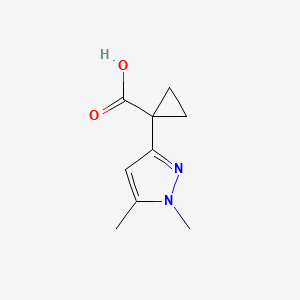
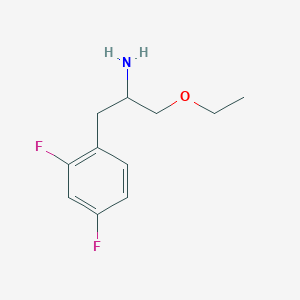
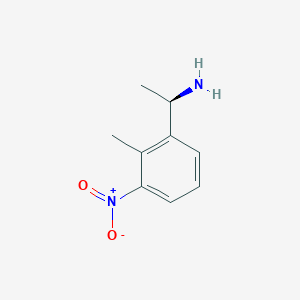
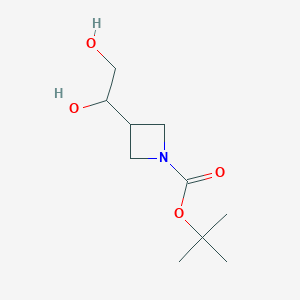
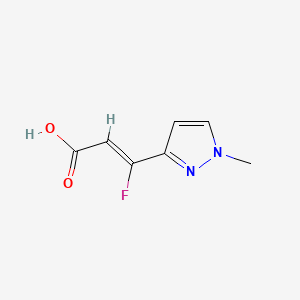
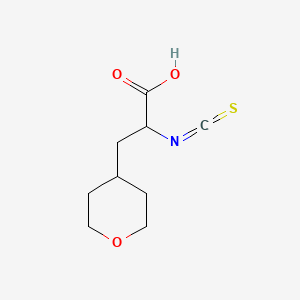
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
